molecular formula C15H17N3O3 B2890100 (3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 1949199-24-9

(3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2890100
CAS No.: 1949199-24-9
M. Wt: 287.319
InChI Key: NQJLXZGMQAUTSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies. For instance, one study reported the synthesis and characterization of an isoxazole derivative . The structure was determined by single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using spectroscopy and single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set . The results showed that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

One of the primary applications of (3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is in the synthesis of complex heterocyclic compounds. These compounds have critical roles in pharmaceuticals, agrochemicals, and materials science. For instance, the Bohlmann-Rahtz heteroannulation and the three-component cyclocondensation reactions are pivotal for constructing pyridine derivatives, which are essential in synthesizing antibiotics and other bioactive molecules (Bagley et al., 2005). Similarly, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes forms heterocyclic derivatives, showcasing the versatility of this compound in generating diverse molecular architectures (Bacchi et al., 2005).

Antimicrobial and Antioxidant Activities

Another significant application is in the field of medicinal chemistry, where derivatives of this compound exhibit antimicrobial and antioxidant activities. Research shows that compounds synthesized from this molecule demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. These findings suggest potential therapeutic applications of these compounds (Golea Lynda, 2021).

Development of Anticancer Agents

Furthermore, modifications of this compound have led to the discovery of potential anticancer agents. By integrating various heterocyclic moieties, such as pyrazoles and oxazoles, researchers have developed compounds with promising anticancer and antimicrobial properties. For example, novel pyrazole derivatives with significant anticancer activity have been synthesized, underscoring the compound's utility in creating new therapeutic agents (Hafez et al., 2016).

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-14(11(2)21-17-10)15(19)18-8-5-13(9-18)20-12-3-6-16-7-4-12/h3-4,6-7,13H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJLXZGMQAUTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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